Tert-butyl 2-formyl-1H-indole-1-carboxylate

Cascade reaction γ-Carboline synthesis N-Boc protection

Tert-butyl 2-formyl-1H-indole-1-carboxylate (CAS 114604-96-5) is a specialized heterocyclic building block belonging to the indole-2-carbaldehyde family. Its defining features are a formyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 114604-96-5
Cat. No. B169392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-formyl-1H-indole-1-carboxylate
CAS114604-96-5
Synonymstert-butyl 2-formyl-1H-indole-1-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C=O
InChIInChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-9H,1-3H3
InChIKeyXEAJFHAXTVIMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 2-formyl-1H-indole-1-carboxylate (CAS 114604-96-5) Is a Key Indole Building Block for Medicinal Chemistry and Drug Discovery Procurement


Tert-butyl 2-formyl-1H-indole-1-carboxylate (CAS 114604-96-5) is a specialized heterocyclic building block belonging to the indole-2-carbaldehyde family . Its defining features are a formyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen . The N-Boc protection is the primary differentiator, transforming the electron-rich free indole into a distinct, electrophilically-controlled intermediate that dictates reactivity and stability in synthetic pathways [1].

The Critical Role of the N-Boc Group in Tert-butyl 2-formyl-1H-indole-1-carboxylate: Why a Free Indole or Other N-Substituted Analog Is Not a Substitute


The tert-butoxycarbonyl (Boc) group is not merely an inert protecting group; it is a powerful electron-withdrawing substituent that dramatically alters the indole's electronic structure and, consequently, its reactivity profile [1]. Generic substitution with an unprotected indole-2-carbaldehyde (CAS 19005-93-7) or even other N-substituted analogs like 1-methylindole-2-carboxaldehyde (CAS 27421-51-8) will lead to different, often incompatible, reaction outcomes in complex cascade synthesis. The N-Boc group's specific influence on nucleophilicity at the C3 position can halt certain reaction pathways entirely, making it a gatekeeper for specific chemoselective transformations [1].

Quantitative Reactivity Differentiation of Tert-butyl 2-formyl-1H-indole-1-carboxylate in Cascade Heterocyclization Reactions


N-Boc Group Specifically Impedes γ-Carboline Formation: A Divergent Reactivity Outcome

In a comparative study of N-substituted indole-2-carbaldehydes for a one-pot γ-carboline cascade synthesis, the N-Boc analog (compound 1h, identical to Tert-butyl 2-formyl-1H-indole-1-carboxylate) uniquely failed to yield any product. Under the same optimized conditions where N-methyl (1a), N-benzyl (1b), and N-tosyl (1g) substrates were successfully converted to γ-carbolines (yields ranging from 72-85%), the N-Boc substrate 'impeded the conversion to γ-carboline...due to probable decomposition and decrease in nucleophilicity at the 3-position' [1]. This represents a complete blockade of reactivity (0% yield) versus productive synthesis for other N-substituted analogs [1].

Cascade reaction γ-Carboline synthesis N-Boc protection Structure-Activity Relationship

Instability of the N-Boc Group Under Morita-Baylis-Hillman Reaction Conditions

A primary research article on the Morita–Baylis–Hillman (MBH) reaction of indole-2-carboxaldehydes reports that when a carboethoxy or tert-butoxycarbonyl (Boc) group is installed at the N-1 position, it undergoes cleavage under the base-catalyzed MBH reaction conditions . This contrasts with other N-substituents which may remain intact, indicating a specific lability profile for N-Boc-protected indole-2-carbaldehydes that must be factored into synthetic planning.

Morita-Baylis-Hillman reaction Protecting group cleavage N-Boc stability Indole-2-carbaldehyde

Controlled Formyl Group Reactivity via N-Boc Protection in Olefination Reactions

In a study on diastereoselective synthesis, a compound described as 'Compound 20a, in which formyl group reactivity is enhanced by Boc protection of the indole NH' was successfully used in a Z-selective olefination reaction with a phosphorylated valyl-glycine synthon [1]. While specific yield data for this exact compound is not available in the search snippet, the statement explicitly attributes enhanced reactivity to the N-Boc group, positioning it as a superior choice for such transformations compared to unprotected indole-2-carbaldehydes.

Olefination Formyl group reactivity N-Boc protection Z-selective synthesis

Optimal Procurement and Application Scenarios for Tert-butyl 2-formyl-1H-indole-1-carboxylate Based on Differentiated Reactivity


Synthesis of N-Boc-Indole Intermediates Requiring Inertness at the C3 Position for Subsequent Functionalization

Based on the evidence that the N-Boc group significantly decreases nucleophilicity at the C3 position, this compound is the ideal building block for multi-step syntheses where the indole's C3 position must be protected from unwanted electrophilic attack [1]. This allows for chemoselective manipulation of the C2-formyl group or other parts of the molecule without interference from the typically nucleophilic C3 site.

Temporary Protecting Group Strategy in Tandem Deprotection/Functionalization Sequences

The documented lability of the N-Boc group under specific basic conditions (e.g., Morita–Baylis–Hillman reactions) makes this compound a strategic choice when a tandem reaction sequence is desired, where the N-Boc group cleaves in-situ after mediating a prior step, leading directly to the free indole product in a one-pot procedure .

Enhanced C2-Formyl Reactivity in Diastereoselective Olefination for Peptidomimetic Synthesis

When N-Boc protection is known to enhance the reactivity of the C2-formyl group, this specific compound is the reagent of choice for Z-selective olefination reactions, a critical step in the synthesis of peptidomimetics and other bioactive molecules containing dehydroamino acid motifs [2].

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